molecular formula C13H23F3N2O3S B1284217 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate CAS No. 403842-84-2

1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate

Cat. No. B1284217
M. Wt: 344.4 g/mol
InChI Key: BCVMAYRUJBXMAP-UHFFFAOYSA-M
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Description

Ionic liquids, such as 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate, have garnered significant attention due to their unique properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. These characteristics make them suitable for various applications, including as solvents for chemical reactions and separations, and in electrochemical devices .

Synthesis Analysis

The synthesis of ionic liquids typically involves the combination of an imidazolium-based cation with an appropriate anion. In the case of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate, the synthesis would likely involve the alkylation of methylimidazole followed by an anion exchange to introduce the trifluoromethanesulfonate group. The exact synthesis details are not provided in the papers, but similar ionic liquids have been synthesized through such methods .

Molecular Structure Analysis

The molecular structure of ionic liquids is crucial in determining their physical and chemical properties. High-resolution Rutherford backscattering spectroscopy has been used to study the surface structure of related ionic liquids, revealing that both cations and anions have preferential molecular orientations at the surface . Additionally, DFT calculations have aided in understanding the ion-pair structure of vaporized ionic liquids, identifying the presence of stable ion-pair structures bonded through multiple hydrogen bonds .

Chemical Reactions Analysis

Ionic liquids are known to facilitate various chemical reactions. For instance, 1-Methylimidazolium triflouroacetate, a related ionic liquid, has been used as an efficient and reusable acidic catalyst for the synthesis of organic compounds such as 1,8-dioxo-octahydroxanthenes and 1,8-dioxo-decahydroacridines . The anion's effect on the reaction rate has been investigated, highlighting the role of the ionic liquid's composition in catalytic efficiency.

Physical and Chemical Properties Analysis

The physical and chemical properties of ionic liquids are influenced by their molecular structure. Studies have shown that ionic liquids possess structured liquid phases with distinct intermolecular interactions, as evidenced by large-angle X-ray scattering and NMR spectroscopy . The physical properties, such as viscosity, thermal stability, surface tension, and electrochemical stability, have been extensively studied, revealing a wide voltage range of the electrochemical window and the ability to undergo temperature-dependent changes in molecular orientation . The interaction between cations and anions, as well as the impact of different anions on the microscopic structures of ionic liquids, has been explored using various spectroscopic techniques, providing insights into their miscibility and intermolecular interactions .

Scientific Research Applications

Liquid Crystalline Properties

1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate belongs to a class of ionic liquids that exhibit unique liquid crystalline properties. Studies like those by Bradley et al. (2002) have shown that similar long-chain 1-alkyl-3-methylimidazolium salts demonstrate amphiphilic characteristics and can form lamellar, sheetlike arrays in the crystalline phase and an enantiomeric smectic liquid crystalline phase at higher temperatures. The nature of the anion significantly influences the size of the interlayer spacing in both the crystal and mesophase (Bradley et al., 2002).

Fuel Desulfurization

In the field of energy, particularly fuel desulfurization, 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate has potential applications. Kędra-Królik et al. (2011) explored its use as a solvent for deep desulfurization of fuels. This study demonstrates its efficacy in the extraction of sulfur and nitrogen-containing aromatic organic compounds from aliphatic hydrocarbons, addressing key challenges in the purification and refinement of fuels (Kędra-Królik et al., 2011).

Polymer Electrolyte Systems

In polymer science, 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate finds application in polymer electrolyte systems. For instance, Sim et al. (2014) investigated its use in a polymer blend electrolyte system based on poly(ethyl methacrylate) and poly(vinylidenefluoride-co-hexafluoropropylene). The inclusion of this ionic liquid increased the ionic conductivity of the system, which is crucial for the development of high-performance polymer electrolytes (Sim et al., 2014).

Synthesis of Triterpenoid Saponins

Additionally, it plays a role in organic synthesis. Song et al. (2019) demonstrated its effectiveness as a co-solvent and co-promoter for the one-pot sequential glycosylation in the synthesis of triterpenoid saponins. This showcases its utility in streamlining complex organic synthesis processes (Song et al., 2019).

Vibrational Spectroscopy Studies

Moreover, 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate has been a subject of interest in spectroscopy. Studies like those by Kausteklis et al. (2019) have delved into its structural and vibrational characteristics, combining experimental Raman spectrum with density functional theory calculations. Such research aids in understanding the fundamental properties of ionic liquids (Kausteklis et al., 2019).

Proton Exchange Membrane Conductivity

Lastly, in the field of hydrogen energy, Chen et al. (2013) utilized 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate in the preparation of modified sulfonated polyimide composite membranes. This significantly increased the conductivity of proton exchange membranes, a key component in fuel cell technology (Chen et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319 . The precautionary statements are P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

1-methyl-3-octylimidazol-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N2.CHF3O3S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3,4)8(5,6)7/h10-12H,3-9H2,1-2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVMAYRUJBXMAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047946
Record name 1-Methyl-3-octylimidazolium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate

CAS RN

403842-84-2
Record name 1-Methyl-3-octylimidazolium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
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Record name 1-Methyl-3-octylimidazolium trifluoromethanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AC Leitch, TM Abdelghany, PM Probert… - Food and Chemical …, 2020 - Elsevier
Ionic liquids are a diverse range of charged chemicals with low volatility and often liquids at ambient temperatures. This characteristic has in part lead to them being considered …
Number of citations: 50 www.sciencedirect.com

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